Nitric Oxide (NO) Generation Inhibition in RAW 264.7 Macrophages: Direct Comparison with 4-Bromo, 4-Butyl, and 4-Fluoro Analogs
In a direct head-to-head study evaluating N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines, the 4-methyl-substituted derivative exhibited an IC50 of 80.3 µM for inhibiting nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This potency is significantly lower than that of the 4-bromo analog (IC50 = 9.4 µM) and the 4-butyl analog (IC50 = 30.9 µM), but comparable to the 4-fluoro analog (IC50 = 38.9 µM) and the NSAID indomethacin (IC50 = 53.8 µM). These data demonstrate that the 4-methyl group imparts a distinct, quantifiable activity profile relative to other 4-substituted tetrahydropyridines in this cellular inflammation model [1].
| Evidence Dimension | Inhibition of nitric oxide (NO) generation (IC50) |
|---|---|
| Target Compound Data | 80.3 µM |
| Comparator Or Baseline | 4-Bromo THP (9.4 µM); 4-Butyl THP (30.9 µM); 4-Fluoro THP (38.9 µM); Indomethacin (53.8 µM) |
| Quantified Difference | 4-Methyl THP is 8.5-fold less potent than 4-Bromo THP; 2.6-fold less potent than 4-Butyl THP; and 2.1-fold less potent than 4-Fluoro THP. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; NO production measured using Griess reagent. |
Why This Matters
This dataset enables researchers to rationally select the 4-methyl scaffold when a specific, moderate level of NO inhibition is required, avoiding the oversuppression or off-target effects associated with more potent 4-halo or 4-alkyl analogs.
- [1] Yoon K, Soliman K, Redda K. Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. Drugs Exp Clin Res. 2002;28(2-3):83-90. PMID: 12224381. View Source
